Penultimate Building Block for Thiazolyl Hydrazone Anticancer Agents: Synthetic Entry Point Comparison
CAS 21944-20-7 is the essential penultimate intermediate for generating pyrazole-based thiazolyl hydrazone derivatives with anticancer activity. In the Altıntop et al. (2014) study, this specific thiosemicarbazone underwent ring closure with 2-bromoacetophenone derivatives to yield compounds such as 2i, which exhibited an IC50 of 0.0316 mM (31.6 µM) against the A549 lung cancer cell line, compared to cisplatin at IC50 = 0.01 mM (10 µM). [1] This synthetic pathway is contingent on the [N,S]-donor geometry that CAS 21944-20-7 provides; alternative thiosemicarbazones with differing pyrazole substitution would generate different thiazolyl hydrazone libraries and consequently different biological outcomes.
| Evidence Dimension | Cytotoxicity of downstream thiazolyl hydrazone product against A549 cells |
|---|---|
| Target Compound Data | Compound 2i (derived from 21944-20-7) IC50 = 0.0316 mM (31.6 µM) |
| Comparator Or Baseline | Cisplatin IC50 = 0.01 mM (10 µM) |
| Quantified Difference | 2i is approximately 3.2-fold less potent than cisplatin in this assay. |
| Conditions | A549 human lung cancer cell line; MTT assay |
Why This Matters
This confirms that 21944-20-7 is the validated starting material for synthesizing this specific series of anticancer thiazolyl hydrazones, and switching to a different thiosemicarbazone will alter the final compound identity and activity.
- [1] Altıntop, M. D.; Ozdemir, A.; Ilgın, S.; Atli, O. Synthesis and Biological Evaluation of New Pyrazole-based Thiazolyl Hydrazone Derivatives as Potential Anticancer Agents. Lett. Drug Des. Discov. 2014, 11 (7), 833–839. View Source
